

# A Comprehensive Technical Guide to Glycyl-L-histidyl-L-lysine (GHK)

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## Compound of Interest

Compound Name: Glycylhistidyllysine

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## Abstract

Glycyl-L-histidyl-L-lysine (GHK) is a naturally occurring tripeptide with a strong affinity for copper(II) ions, forming the complex GHK-Cu. First isolated from human plasma, GHK has garnered significant scientific interest due to its diverse biological activities, including wound healing, anti-inflammatory effects, and tissue regeneration.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the chemical and physical properties of GHK, its biological functions, and associated experimental methodologies. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

## Chemical and Physical Properties

Glycyl-L-histidyl-L-lysine is a tripeptide composed of glycine, L-histidine, and L-lysine residues.<sup>[3][4]</sup> Its chemical and physical properties are fundamental to its biological function and formulation development.

## General Properties

Property	Value	Reference
IUPAC Name	(2S)-6-amino-2-[[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid	[5]
Synonyms	GHK, Tripeptide-1, Gly-His-Lys	[3][5]
CAS Number	49557-75-7	[3][6]
Molecular Formula	C <sub>14</sub> H <sub>24</sub> N <sub>6</sub> O <sub>4</sub>	[3][6]
Molecular Weight	340.38 g/mol	[3]
Appearance	White to off-white solid	[3]

## Physicochemical Data

The physicochemical properties of GHK, particularly its copper complex (GHK-Cu), are crucial for its delivery and biological activity.

Property	Value	Conditions	Reference
Solubility	Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water (as GHK base). GHK-Cu is highly water-soluble.	Standard	[7][8]
log D (octanol/buffer)	-2.38 to -2.49	pH 4.5–7.4	[8][9]
Melting Point	152°C - 156°C	[7]	
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[7][10]	
Boiling Point	831°C at 760 mmHg	[7][10]	

## Stability Profile

The stability of GHK is a critical factor for its formulation and therapeutic application. Studies have primarily focused on the stability of the GHK-Cu complex.

Condition	Stability	Degradation Products	Reference
Acidic (0.5 M HCl, 60°C, 1 week)	Susceptible to hydrolysis (19.7% degraded)	Histidine, Glycyl-histidine, Lysine	[8][11]
Basic (0.5 M NaOH, 60°C, 24 h)	Susceptible to hydrolysis (14.1% degraded)	Not specified	[8][11]
Oxidative (0.5% H <sub>2</sub> O <sub>2</sub> , 22°C, 1 h)	Susceptible to oxidation (15.8% degraded)	Not specified	[8][11]
Aqueous Solution (Water, pH 4.5-7.4, 60°C, 2 weeks)	Stable	No detectable degradation	[8][9][11]

## Biological Functions and Signaling Pathways

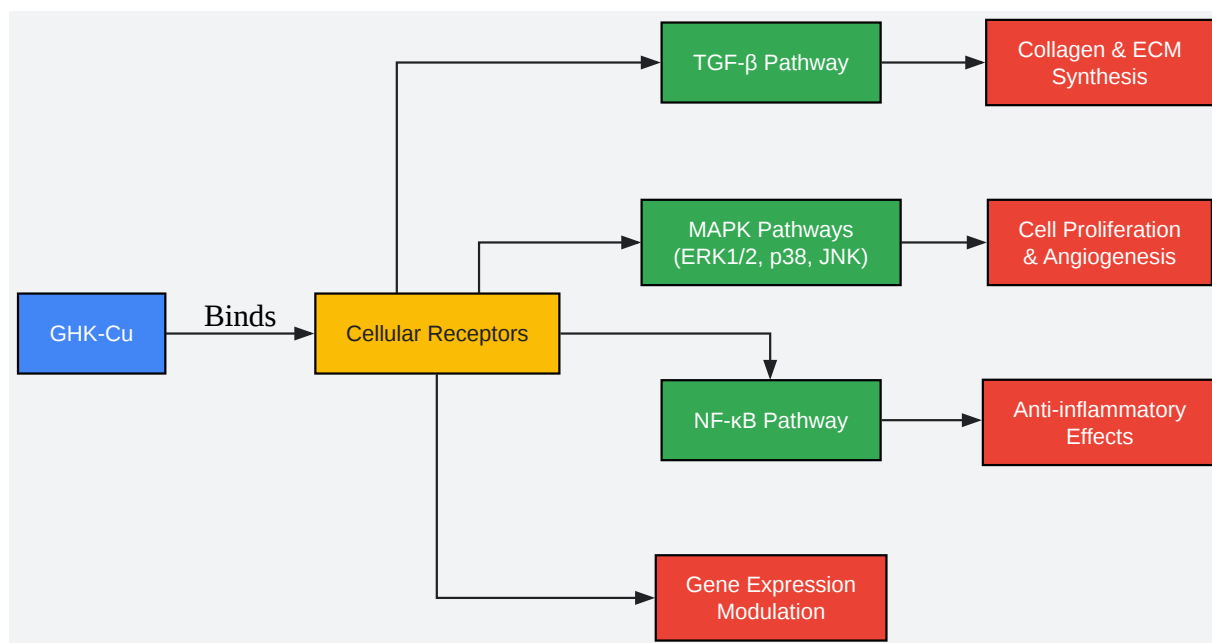
GHK exerts its biological effects through various mechanisms, often involving the modulation of multiple signaling pathways. It is known to play a significant role in tissue remodeling, wound healing, and inflammation.[12][13]

### Key Biological Activities

- **Wound Healing and Tissue Regeneration:** GHK-Cu stimulates the synthesis of collagen, glycosaminoglycans, and other extracellular matrix components.[1][2][14] It also promotes angiogenesis and nerve outgrowth.[2][14]
- **Anti-Inflammatory Effects:** GHK-Cu can decrease the secretion of pro-inflammatory cytokines like IL-6.[3]
- **Antioxidant Activity:** The copper complex of GHK exhibits superoxide dismutase (SOD)-like activity, helping to neutralize harmful reactive oxygen species.[15]
- **Gene Modulation:** GHK has been shown to modulate the expression of numerous genes, often reversing age-related changes in gene expression.[16][17]

## Signaling Pathways

GHK-Cu influences several key signaling pathways involved in cellular regulation.



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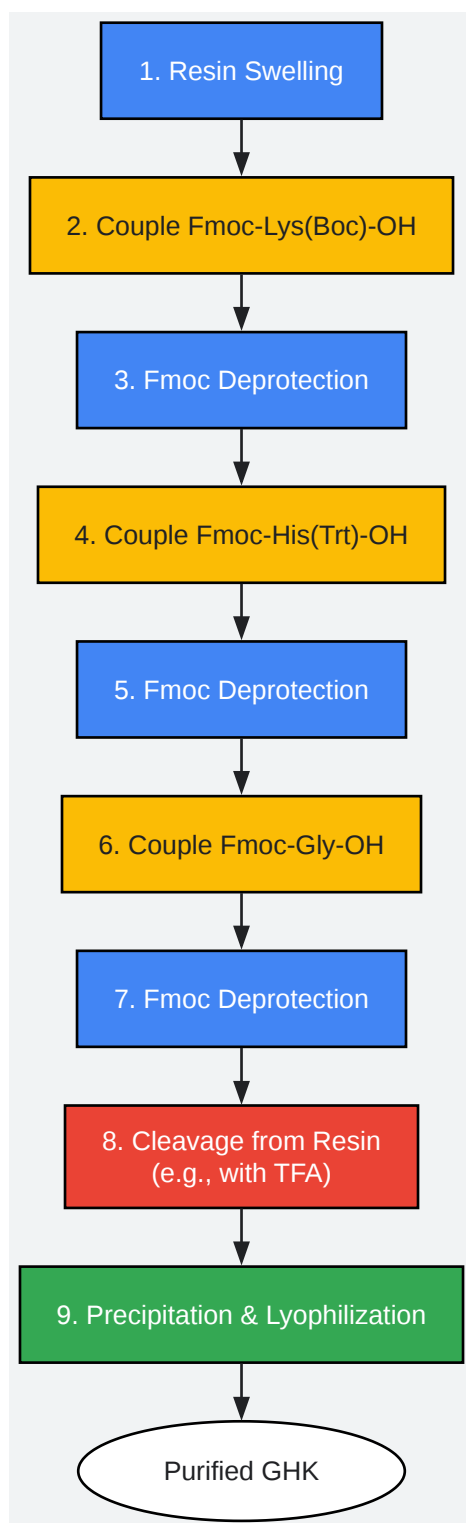
Caption: GHK-Cu signaling pathways involved in tissue regeneration and inflammation.

## Experimental Protocols

The analysis and synthesis of GHK involve standard biochemical techniques. Below are generalized methodologies based on cited literature.

## Synthesis of Glycyl-L-histidyl-L-lysine

Solid-Phase Peptide Synthesis (SPPS) is a common method for synthesizing GHK.<sup>[14][18][19]</sup>



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of GHK.

Methodology:

- **Resin Preparation:** A suitable resin, such as Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).[\[20\]](#)
- **Amino Acid Coupling:** The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin using an activating agent (e.g., HOBT/DIC).[\[20\]](#)
- **Fmoc Deprotection:** The Fmoc protecting group is removed from the lysine residue, typically with a solution of piperidine in DMF, to expose the free amine.[\[20\]](#)
- **Sequential Coupling and Deprotection:** The subsequent amino acids, Fmoc-His(Trt)-OH and Fmoc-Gly-OH, are sequentially coupled and deprotected.[\[20\]](#)
- **Cleavage:** The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[\[18\]](#)
- **Purification:** The crude peptide is precipitated with cold ether, collected, and purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[\[18\]](#)
- **Characterization:** The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[\[18\]](#)[\[21\]](#)

## Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification and purity assessment of GHK.[\[8\]](#)[\[9\]](#)

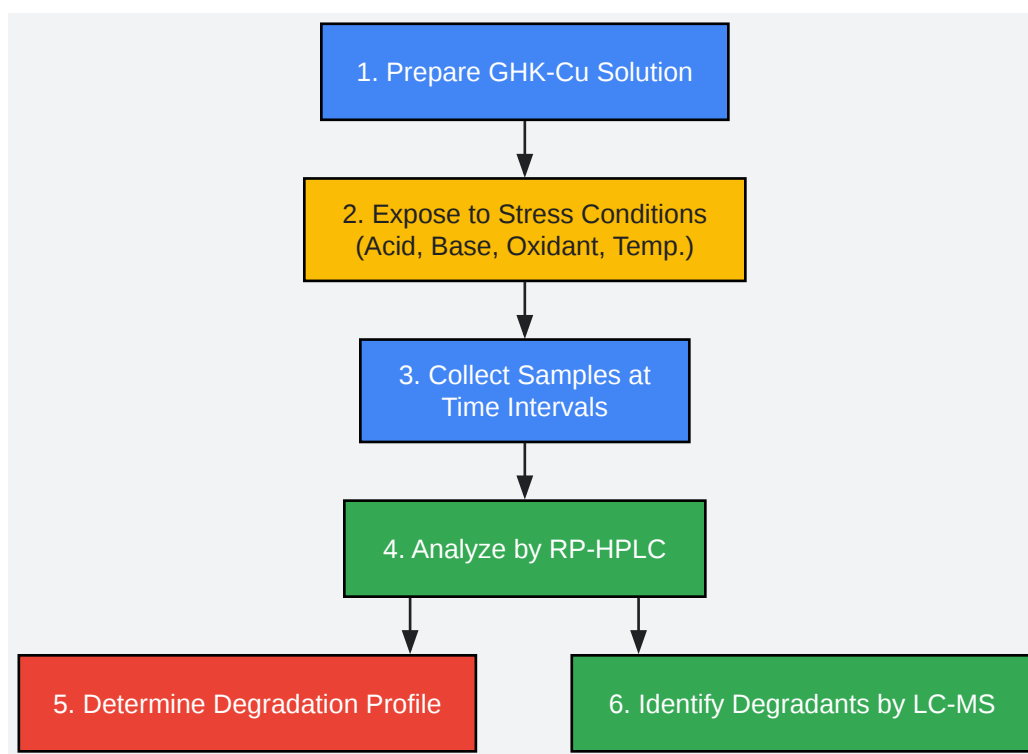
Methodology:

- **System Preparation:** An HPLC system equipped with a UV detector and a C18 column is used.
- **Mobile Phase:** A gradient of two mobile phases is typically employed. For example, Mobile Phase A could be 0.1% TFA in water, and Mobile Phase B could be 0.1% TFA in acetonitrile.
- **Standard Preparation:** A series of GHK standard solutions of known concentrations are prepared to generate a calibration curve.

- **Sample Preparation:** The sample containing GHK is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
- **Analysis:** The sample is run through the HPLC system, and the peak corresponding to GHK is identified by its retention time compared to the standard.
- **Quantification:** The concentration of GHK in the sample is determined by comparing the peak area to the calibration curve.

## Stability Assessment

The stability of GHK-Cu can be evaluated under various stress conditions.[8][9]



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Caption: Workflow for assessing the stability of GHK-Cu.

Methodology:

- **Sample Preparation:** A stock solution of GHK-Cu is prepared in water or a relevant buffer.



- **Stress Conditions:** Aliquots of the stock solution are subjected to various stress conditions, such as different pH values (acidic and basic), oxidizing agents (e.g., hydrogen peroxide), and elevated temperatures.[8][9]
- **Time-Point Sampling:** Samples are collected at specific time intervals from each stress condition.
- **Quantification:** The remaining concentration of intact GHK-Cu in each sample is quantified using a validated RP-HPLC method.[8][9]
- **Degradation Kinetics:** The degradation profile is determined by plotting the concentration of GHK-Cu against time.
- **Degradant Identification:** Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the major degradation products.[8]

## Conclusion

Glycyl-L-histidyl-L-lysine is a tripeptide with significant therapeutic potential, largely attributed to its copper complex, GHK-Cu. Its well-characterized chemical and physical properties, coupled with a growing understanding of its biological functions and signaling pathways, make it a compelling candidate for further research and development in cosmetics, wound healing, and regenerative medicine. This guide provides a foundational understanding of GHK for scientists and professionals, summarizing key data and methodologies to facilitate future investigations.

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